N-(8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl-exo)-2-methylpropanamide N-(8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl-exo)-2-methylpropanamide
Brand Name: Vulcanchem
CAS No.: 376348-67-3
VCID: VC0028707
InChI: InChI=1S/C18H26N2O/c1-13(2)18(21)19-15-10-16-8-9-17(11-15)20(16)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H,19,21)/t15?,16-,17+
SMILES: CC(C)C(=O)NC1CC2CCC(C1)N2CC3=CC=CC=C3
Molecular Formula: C18H26N2O
Molecular Weight: 286.4 g/mol

N-(8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl-exo)-2-methylpropanamide

CAS No.: 376348-67-3

Reference Standards

VCID: VC0028707

Molecular Formula: C18H26N2O

Molecular Weight: 286.4 g/mol

N-(8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl-exo)-2-methylpropanamide - 376348-67-3

CAS No. 376348-67-3
Product Name N-(8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl-exo)-2-methylpropanamide
Molecular Formula C18H26N2O
Molecular Weight 286.4 g/mol
IUPAC Name N-[(1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-yl]-2-methylpropanamide
Standard InChI InChI=1S/C18H26N2O/c1-13(2)18(21)19-15-10-16-8-9-17(11-15)20(16)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H,19,21)/t15?,16-,17+
Standard InChIKey ABOGULQHPLDMLL-ALOPSCKCSA-N
Isomeric SMILES CC(C)C(=O)NC1C[C@H]2CC[C@@H](C1)N2CC3=CC=CC=C3
SMILES CC(C)C(=O)NC1CC2CCC(C1)N2CC3=CC=CC=C3
Canonical SMILES CC(C)C(=O)NC1CC2CCC(C1)N2CC3=CC=CC=C3
Synonyms 2-Methyl-N-[(3-exo)-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-3-yl]-propanamide
PubChem Compound 11358140
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator